Virstatin

Overview

Description

Virstatin is a small-molecule anti-virulence agent that inhibits cholera toxin production in Vibrio cholerae by targeting the transcription regulator ToxT. It disrupts ToxT dimerization and DNA binding, thereby blocking the expression of virulence genes such as ctxAB (cholera toxin) and tcpA (toxin co-regulated pilus) . Beyond its anti-cholera activity, this compound exhibits broad-spectrum effects, including inhibition of biofilm formation and motility in Acinetobacter baumannii and destabilization of virulence regulators in other pathogens . Its interaction with human serum albumin (HSA) at Site I (subdomain IIA) influences its pharmacokinetics, with binding constants comparable to or higher than warfarin, suggesting prolonged systemic retention .

Preparation Methods

Virstatin can be synthesized through a simple two-step process . The synthetic route involves the reaction of 1,8-naphthalimide with butyric acid under specific conditions . The reaction conditions typically include the use of a solvent such as dimethylformamide and a catalyst like triethylamine . The product is then purified through recrystallization to obtain pure this compound

Chemical Reactions Analysis

Virstatin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the naphthalimide moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Key Mechanisms:

- Inhibition of Dimerization : Virstatin binds to ToxT, hindering its ability to dimerize and activate virulence gene promoters.

- Reduction of Cholera Toxin Production : Studies demonstrate that this compound significantly decreases the expression levels of cholera toxin when applied at concentrations around 50 μM.

- Impact on Bacterial Colonization : In vivo models show that this compound reduces colonization by Vibrio cholerae, suggesting its therapeutic potential in cholera treatment or prevention.

In Vitro Studies

This compound has been extensively studied in vitro to assess its interaction with human serum albumin (HSA) and its effects on bacterial growth.

- Binding Studies with HSA :

- This compound interacts with HSA using fluorescence spectroscopy, indicating significant quenching of HSA's intrinsic fluorescence upon binding.

- The distance between donor (Trp214 in HSA) and acceptor (this compound) was measured using Förster resonance energy transfer (FRET), revealing a distance of 3.05 nm, which is critical for understanding drug-protein interactions .

In Vivo Studies

Research involving animal models has provided insights into this compound's efficacy in preventing cholera symptoms.

- Infant Mouse Model :

Data Table: Summary of this compound Applications

| Application Area | Methodology | Key Findings |

|---|---|---|

| Microbiology | Inhibition assays on Vibrio cholerae | Reduced expression of cholera toxin |

| Pharmacology | Binding studies with HSA | Significant quenching of HSA fluorescence |

| In Vivo Efficacy | Infant mouse model experiments | Decreased bacterial colonization |

| Mechanistic Studies | FRET analysis | Binding distance between HSA and this compound |

Case Study 1: Antiviral Properties

A study focused on the antiviral properties of this compound demonstrated its effectiveness in inhibiting the virulence factors associated with Vibrio cholerae. The study utilized various concentrations of this compound, revealing that even low doses could significantly impair bacterial growth and toxin production.

Case Study 2: Interaction with ToxT

Research involving competition studies indicated that this compound competes effectively with other compounds for binding to ToxT. This was confirmed through saturation transfer difference nuclear magnetic resonance (STD NMR) experiments, which showed a significant decrease in STD signals when this compound was present, suggesting it occupies a critical binding site on ToxT .

Mechanism of Action

Virstatin exerts its effects by inhibiting the activity of the ToxT protein in Vibrio cholerae . ToxT is a transcriptional regulator that controls the expression of virulence factors, including cholera toxin and toxin-coregulated pilus . By preventing ToxT from dimerizing and binding to DNA, this compound effectively reduces the expression of these virulence factors, thereby diminishing the bacterium’s ability to cause disease .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

3-Amino 1,8-Naphthalimide (3-A18NI)

- Structural Similarity : 3-A18NI shares a naphthalimide backbone with virstatin, enabling analogous inhibition of cholera toxin production in V. cholerae .

- Mechanistic Differences :

- While both compounds reduce cholera toxin levels, 3-A18NI shows weaker inhibition of TCP expression in classical biotypes and minimal effect in El Tor strains (vs. strong suppression by this compound) .

- Unlike this compound, 3-A18NI suppresses motility in V. cholerae and V. parahemolyticus (polar/lateral flagella) and enhances intestinal colonization, suggesting additional targets .

- Efficacy: Comparable toxin inhibition at 25 μM, but divergent phenotypic outcomes due to broader motility effects .

HC104A

- Structural Similarity : HC104A mimics this compound’s chemical scaffold, prompting hypotheses of shared mechanisms .

FPSS (Listeria monocytogenes Inhibitor)

- Functional Overlap : Both FPSS and this compound inhibit virulence regulators (B regulon vs. ToxT).

- Potency : FPSS exhibits an IC50 of 3–3.5 μM against B regulon activity, while this compound’s MIC ranges from 3–40 μM depending on the bacterial strain .

Novel ToxT Inhibitors (4a, 5a, 3b, 4b)

- Enhanced Efficacy: At 0.5 μM, these compounds abolished V.

- Shared Mechanism : Like this compound, all compounds block ToxT-DNA binding at 100 μM in EMSAs, confirming conserved targeting of transcriptional regulation .

Warfarin (HSA Binding Comparator)

- Binding Site Overlap : Both bind HSA Site I, but this compound has higher affinity (Ka = ~10⁴ M⁻¹) compared to warfarin (Ka = ~10³ M⁻¹), as shown by isothermal titration calorimetry (ITC) .

- Thermodynamic Profile : this compound binding is enthalpy-driven (ΔH° = −5.6 kcal/mol) vs. warfarin’s entropy-driven process, reflecting stronger electrostatic interactions .

Key Data Tables

Table 1: Inhibitory Potency of this compound and Analogues

Table 2: HSA Binding Parameters

| Compound | Binding Site | Ka (M⁻¹) | ΔH° (kcal/mol) | ΔS° (cal/mol/K) | Reference |

|---|---|---|---|---|---|

| This compound | Site I | 1.2 × 10⁴ | −5.6 | −12.1 | |

| Warfarin | Site I | 2.5 × 10³ | +1.8 | +24.3 |

Biological Activity

Virstatin is a small molecule known for its significant role in inhibiting the virulence of Vibrio cholerae, the bacterium responsible for cholera. Its primary mechanism of action involves the inhibition of the transcriptional activator ToxT, which is crucial for the expression of virulence factors such as cholera toxin (CT) and the toxin-coregulated pilus (TCP). This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

This compound functions by preventing the dimerization of ToxT, which is essential for its transcriptional activity. The inhibition of ToxT dimerization leads to a reduction in the expression of virulence factors. The following key points summarize its mechanism:

- Dimerization Inhibition : this compound disrupts the ability of ToxT to form homodimers, which is necessary for its activation at virulence gene promoters. In vitro studies have shown that this compound can inhibit ToxT dimerization at concentrations as low as 10 µM, with complete inhibition observed at higher concentrations (20-50 µM) .

- Transcriptional Activity Reduction : The inhibition of dimerization correlates with decreased transcriptional activity at the ctx promoter, as demonstrated in β-galactosidase reporter assays .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications.

1. Inhibition of Virulence in Vibrio cholerae

A pivotal study demonstrated that this compound effectively prevents intestinal colonization by Vibrio cholerae in an infant mouse model. The study revealed that this compound treatment resulted in a significant decrease in CT and TCP expression, underscoring its potential as a therapeutic agent against cholera .

2. Binding Affinity Studies

Research utilizing saturation transfer difference (STD) NMR spectroscopy has confirmed that this compound binds to ToxT with a dissociation constant () ranging from 331 to 483 µM. This binding is critical for its inhibitory effects on ToxT activity .

3. Interaction with Human Serum Albumin

This compound has also been studied for its interaction with human serum albumin (HSA), which is significant for understanding its pharmacokinetics. Binding studies indicated that this compound interacts with HSA, leading to conformational changes in the protein and stabilization against thermal unfolding . The binding constants were found to be approximately for one conformer of HSA.

Data Tables

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Virstatin inhibits bacterial virulence factors, and how can this be experimentally validated?

this compound blocks the dimerization of the ToxT transcription factor in Vibrio cholerae, suppressing the expression of cholera toxin (CT) and toxin-coregulated pilus (TCP) at 50 μM concentration . To validate this, researchers can:

- Use electrophoretic mobility shift assays (EMSAs) to assess ToxT-DNA binding efficiency.

- Quantify CT/TCP expression via RT-qPCR or ELISA under varying this compound concentrations.

- Include negative controls (e.g., V. cholerae strains with non-ToxT-dependent colonization) to confirm specificity .

Q. What are the recommended protocols for preparing stable this compound solutions in biological assays?

- Dissolve this compound in DMSO (solubility: ~33 mg/mL) and dilute in PBS (pH 7.2) for aqueous buffers. Avoid aqueous storage >24 hours to prevent precipitation .

- For biofilm inhibition studies, use static culture conditions and concentrations below the MIC (1.6 mM) to isolate anti-biofilm effects from growth inhibition .

- Include solvent controls (e.g., DMSO-only) to rule out solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound against Acinetobacter baumannii biofilms?

Discrepancies arise from strain-specific responses (e.g., 38% biofilm inhibition in some strains vs. no effect in others). Methodological recommendations:

- Standardize biofilm assays using crystal violet staining or confocal microscopy across strains.

- Compare motility reduction (60% in motile strains) with biofilm data to identify mechanistic links .

- Validate findings using molecular docking to assess this compound’s binding affinity to A. baumannii virulence factors (e.g., Ace protein) .

Q. What experimental designs are optimal for studying this compound’s interaction with serum albumin, and how does this impact pharmacokinetic modeling?

- Use fluorescence quenching assays and molecular dynamics simulations to quantify binding constants (e.g., ) between this compound and human serum albumin (HSA) .

- Monitor spectral shifts in HSA’s absorption peaks (214–234 nm) under varying this compound concentrations .

- Incorporate these binding parameters into compartmental PK/PD models to predict tissue distribution and dosing regimens .

Q. How should researchers address ecological toxicity concerns when designing in vivo studies with this compound?

- Follow OECD Guidelines 203 (acute aquatic toxicity) due to this compound’s classification as a Category 1 hazardous substance for aquatic environments .

- Implement waste containment protocols (e.g., chemical inactivation before disposal) to prevent environmental leakage .

- Use closed-system experiments (e.g., sealed bioreactors) for biofilm studies to minimize ecological risks .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in virulence assays?

- Fit data to sigmoidal dose-response curves (e.g., Hill equation) to calculate IC₅₀ values for ToxT inhibition or biofilm reduction .

- Use ANOVA with post-hoc Tukey tests to compare efficacy across bacterial strains or experimental conditions .

- Report confidence intervals and effect sizes to highlight biological relevance beyond statistical significance .

Q. How can researchers ensure reproducibility when studying this compound’s anti-virulence properties?

- Adhere to the ARRIVE guidelines for experimental documentation, including:

- Detailed solvent preparation steps (e.g., DMSO lot number, storage temperature).

- Strain-specific growth conditions (e.g., LB broth vs. synthetic media).

- Share raw data (e.g., absorbance readings, microscopy images) as supplementary materials .

Q. Conflict and Gap Analysis

Q. Why do some studies report minimal impact of this compound on bacterial growth, while others observe growth inhibition at higher concentrations?

- Growth inhibition is concentration-dependent: At ≥1.6 mM, this compound disrupts membrane integrity in A. baumannii, whereas sub-MIC doses (<1 mM) specifically target virulence pathways .

- Validate growth curves using OD₆₀₀ measurements alongside CFU counts to distinguish bacteriostatic vs. bactericidal effects .

Q. How can the lack of structural data for this compound-protein complexes be addressed to improve drug design?

- Perform X-ray crystallography or cryo-EM on this compound-bound ToxT or Ace proteins to identify binding pockets.

- Use computational tools (e.g., AutoDock Vina) to predict interaction sites and guide analog synthesis .

Properties

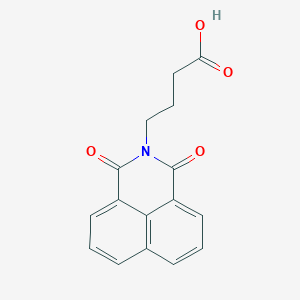

IUPAC Name |

4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-13(19)8-3-9-17-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(17)21/h1-2,4-7H,3,8-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXRDXTYPCPBTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Record name | Virstatin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Virstatin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237406 | |

| Record name | Isodibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88909-96-0 | |

| Record name | Virstatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88909-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodibut | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088909960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodibut | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIRSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24SR2Q1Y6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.